molecular formula C10H9FO2 B3176003 Methyl 4-fluorocinnamate CAS No. 96426-60-7

Methyl 4-fluorocinnamate

Cat. No.: B3176003
CAS No.: 96426-60-7
M. Wt: 180.17 g/mol
InChI Key: HSNCAEKOZRUMTB-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluorocinnamate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the oxidative esterification of 4-fluorocinnamaldehyde using an oxidizing agent like potassium permanganate in methanol . This method is advantageous as it directly converts the aldehyde to the ester without the need for an intermediate acid.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts such as zeolites or metal oxides can enhance the reaction efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluorocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 4-Fluorocinnamic acid.

    Reduction: 4-Fluorocinnamyl alcohol.

    Substitution: Various substituted cinnamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-fluorocinnamate involves its interaction with specific molecular targets and pathways. For instance, as a nitrification inhibitor, it targets the ammonia-oxidizing bacteria in soil, inhibiting the enzyme ammonia monooxygenase which is crucial for the nitrification process . This inhibition reduces the conversion of ammonia to nitrate, thereby decreasing nitrogen loss from the soil.

Properties

IUPAC Name

methyl (E)-3-(4-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCAEKOZRUMTB-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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